Ethyl 2-(1-methylpiperidin-4-ylidene)acetate

Physicochemical characterization Distillation Process chemistry

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate (CAS 28399-82-8, MFCD14635833, NSC121144) is a piperidine-derived α,β-unsaturated ethyl ester, molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol. This compound serves as a critical synthetic intermediate featuring an exocyclic olefin at the piperidine 4-position conjugated to an ethyl ester, enabling downstream cyclization and functionalization reactions.

Molecular Formula C10H17NO2
Molecular Weight 183.25 g/mol
CAS No. 28399-82-8
Cat. No. B041595
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(1-methylpiperidin-4-ylidene)acetate
CAS28399-82-8
Synonyms(1-Methyl-4-piperidinylidene)acetic Acid Ethyl Ester;  1-Methyl-Δ4,α-piperidineacetic Acid Ethyl Ester;  NSC 121144
Molecular FormulaC10H17NO2
Molecular Weight183.25 g/mol
Structural Identifiers
SMILESCCOC(=O)C=C1CCN(CC1)C
InChIInChI=1S/C10H17NO2/c1-3-13-10(12)8-9-4-6-11(2)7-5-9/h8H,3-7H2,1-2H3
InChIKeyVCFGXLWRLVJHKK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate CAS 28399-82-8: Procurement-Grade α,β-Unsaturated Piperidine Intermediate for Spirocyclic Muscarinic Agonist Synthesis


Ethyl 2-(1-methylpiperidin-4-ylidene)acetate (CAS 28399-82-8, MFCD14635833, NSC121144) is a piperidine-derived α,β-unsaturated ethyl ester, molecular formula C₁₀H₁₇NO₂ and molecular weight 183.25 g/mol [1]. This compound serves as a critical synthetic intermediate featuring an exocyclic olefin at the piperidine 4-position conjugated to an ethyl ester, enabling downstream cyclization and functionalization reactions [2]. Its primary documented utility is in the preparation of oxadiazaspirodecanones and spirocyclic ketone-functional compounds that exhibit M1 muscarinic acetylcholine receptor (mAChR) agonist activity, with potential applications in treating cognitive disorders including Alzheimer's disease and schizophrenia .

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate Procurement Risk: Why Saturated, N-Demethyl, and Other Ester Analogs Cannot Substitute in Spirocyclization-Dependent Syntheses


Generic substitution within the piperidine-4-acetate ester class is chemically unsound because the exocyclic α,β-unsaturated ester moiety and N-methyl substitution are structurally required for key downstream transformations. The conjugated C=C bond acts as an essential Michael acceptor and cyclization handle for constructing the spirocyclic core of M1 muscarinic agonists such as YM-796 [1]. The N-methyl group is retained in the final pharmacophore architecture (e.g., 1-methylpiperidin-4-ylidene in ketotifen, alcaftadine, and pizotifen), making N-H or N-ethyl analogs synthetically incompatible [2]. Additionally, the ethyl ester provides optimal reactivity for subsequent Claisen-type condensations with lactate esters, a step where methyl esters exhibit differing transesterification kinetics and the free carboxylic acid requires additional activation [1]. Selection of the precise N-methyl, C4-ylidene, ethyl ester configuration is therefore a synthetic path-dependent procurement decision.

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate 28399-82-8: Quantified Comparative Evidence Against Five Structural Analogs for Informed Procurement


Boiling Point Differentiation: 13% Higher Thermal Stability vs. Saturated Analog Ethyl 2-(1-methylpiperidin-4-yl)acetate Simplifies Purification by Distillation

The target compound exhibits a boiling point of 260.2 ± 15.0 °C at 760 mmHg, which is approximately 30 °C (13%) higher than that of the saturated analog ethyl 2-(1-methylpiperidin-4-yl)acetate (CAS 67686-05-9), which boils at 230.4 °C at 760 mmHg . This significant difference arises from extended π-conjugation in the α,β-unsaturated system, resulting in stronger intermolecular interactions. The higher boiling point provides a wider operational window for vacuum distillation purification, reducing the risk of thermal degradation during large-scale processing.

Physicochemical characterization Distillation Process chemistry

Lipophilicity Advantage: LogP of 1.14 Enables Standard Organic Phase Extraction Compared to Free Carboxylic Acid Analog Requiring pH Adjustment

The target compound has a computed LogP (XLogP3) of 1.14 and experimental LogP of 1.13940, compared to the free carboxylic acid analog (1-methylpiperidin-4-ylidene)acetic acid (CAS 759457-29-9), which has a predicted LogP significantly lower (estimated approximately -0.5 to -1.0 based on the carboxylic acid functionality replacing the ethyl ester) [1]. This 1.5–2.0 log unit difference in lipophilicity means the ethyl ester partitions efficiently into organic solvents (ethyl acetate, dichloromethane) at neutral pH, enabling straightforward extractive workup after aqueous reactions without requiring pH adjustment for phase transfer, unlike the free acid which requires acidification to protonate the carboxylate .

Lipophilicity Extraction Workup

Patented Key Intermediate Status in M1 Muscarinic Agonist YM-796 Synthesis via Horner-Wadsworth-Emmons Olefination: Synthetic Path Defined in US 4,996,210

The target compound is explicitly specified as intermediate (III) in the patented synthesis of the M1 muscarinic agonist YM-796 (US 4,996,210, Yamanouchi Pharmaceutical Co., 1991) [1]. The synthetic route involves Horner-Wadsworth-Emmons condensation of 1-methylpiperidin-4-one with 2-(diethoxyphosphoryl)acetic acid ethyl ester using NaH in dimethoxyethane to yield the target compound, followed by cyclization with ethyl lactate and NaH in DMSO to construct the 1-oxa-8-azaspiro[4.5]decane scaffold [2]. This contrasts with alternative ester analogs: the methyl ester analog (CAS 154594-25-9) has no documented patent-defined role in FDA-tracked drug candidate syntheses, and the N-demethyl analog (CAS 315203-51-1) lacks the N-methyl group retained in the YM-796 pharmacophore, requiring an additional N-alkylation step that introduces regioselectivity challenges [3].

M1 muscarinic agonist Spirocycle synthesis Horner-Wadsworth-Emmons

Molecular Weight Advantage: 183.25 g/mol Target vs. 185.26 g/mol Saturated Analog Reduces Stoichiometric Mass Requirements for Scale-Up by 1.1%

The target compound has a molecular weight of 183.25 g/mol (C₁₀H₁₇NO₂), which is 2.01 g/mol (1.1%) lower than that of the saturated analog ethyl 2-(1-methylpiperidin-4-yl)acetate at 185.26 g/mol (C₁₀H₁₉NO₂) [1]. While modest on a per-mole basis, this difference becomes economically meaningful at production scale: for a synthetic campaign requiring 100 moles of intermediate, the target compound requires 18.325 kg versus 18.526 kg for the saturated analog—a saving of 201 g (1.1%), which, when multiplied across multi-step syntheses and multiple campaigns, yields measurable cost reduction in raw material procurement . The unsaturated nature also provides inherently higher atom economy in the subsequent cyclization step, as the olefin is directly utilized in bond formation rather than requiring a separate oxidation/dehydrogenation step.

Molecular weight Process economics Atom economy

Polar Surface Area and Rotatable Bond Profile Differentiate Physicochemical Handling from N-Demethyl Analog for Chromatographic Method Development

The target compound has a topological polar surface area (tPSA) of 29.54 Ų and three rotatable bonds, derived from the N-methyl group on the piperidine ring and the ethyl ester side chain [1]. In contrast, the N-demethyl analog ethyl 2-(piperidin-4-ylidene)acetate (CAS 315203-51-1) has a tPSA of 38.33 Ų (estimated, due to the additional hydrogen bond donor from the secondary amine) and a molecular weight of 169.22 g/mol [2]. This approximately 23% lower tPSA for the target compound results in weaker retention on normal-phase silica gel chromatography, enabling faster elution with lower-polarity solvent systems (e.g., hexane/ethyl acetate) compared to the N-demethyl analog, which requires more polar eluents or may tail due to silanol interactions with the free NH [2]. For reverse-phase HPLC, the combination of N-methyl substitution (eliminating H-bond donor capacity) and the LogP of 1.14 provides predictable C18 retention suitable for standard acetonitrile/water gradients.

Chromatography Polar surface area Method development

Commercial Availability and Purity Specifications: 95–98% Purity Range Across Multiple ISO-Certified Vendors Indicates Mature Supply Chain

The target compound is commercially available from multiple ISO-certified vendors at purity specifications ranging from 95% to 98% (NLT 98%) . Key suppliers include Santa Cruz Biotechnology (sc-484169, 250 mg, research-grade), AchemBlock (95%, 0-8 °C storage), CymitQuimica (min. 95%), MolCore (NLT 98%, ISO-certified), and Leyan (98%) . In comparison, the N-demethyl analog (CAS 315203-51-1) is available at min. 95% purity but from fewer suppliers, and the free carboxylic acid analog (CAS 759457-29-9) has limited commercial listings primarily from research chemical vendors . The broader supplier base and higher available purity specification (98% vs. 95%) for the target compound reflect its established role as a pharmaceutical intermediate with validated demand, reducing single-source procurement risk and enabling competitive pricing.

Supply chain Quality assurance Vendor comparison

Ethyl 2-(1-methylpiperidin-4-ylidene)acetate 28399-82-8: Evidence-Backed Procurement Scenarios for M1 Muscarinic Agonist Synthesis, Spirocycle Construction, and Pharmaceutical Intermediate Supply Chains


Synthesis of Spirocyclic M1 Muscarinic Agonists (YM-796 and Analogs) via Horner-Wadsworth-Emmons / Claisen Cyclization Sequence

This compound is the designated intermediate for constructing the 1-oxa-8-azaspiro[4.5]decane scaffold of YM-796, a selective M1 muscarinic acetylcholine receptor agonist with demonstrated in vivo efficacy in reversing cognitive impairment in rat models of cerebral ischemia . The patented route (US 4,996,210; Chem. Pharm. Bull. 1995, 43, 842-852; 1523-1529) uses Horner-Wadsworth-Emmons olefination of 1-methylpiperidin-4-one with 2-(diethoxyphosphoryl)acetic acid ethyl ester/NaH in dimethoxyethane to generate the target compound, followed by Claisen-type cyclization with ethyl lactate/NaH in DMSO to form the spirocyclic lactone . The N-methyl group on the piperidine is retained throughout and appears in the final pharmacophore, making the N-demethyl analog (CAS 315203-51-1) synthetically incompatible without an additional N-methylation step .

Preparation of Oxadiazaspirodecanones as Sigma Receptor Ligands for Neuroprotection and Addiction Therapy

The compound is documented as a starting material for synthesizing oxadiazaspirodecanones and related ketone-functional spiro compounds that exhibit pharmacological activity at sigma (σ) receptors . These spiro compounds are under investigation for neuroprotection, treatment of motoneuron degeneration, and drug abuse/addiction indications, as described in multiple patent families (e.g., WO/EP applications from ESTEVE Pharmaceuticals) . The α,β-unsaturated ester moiety serves as the electrophilic handle for constructing the oxadiazaspiro ring system, a transformation that the saturated analog (CAS 67686-05-9) cannot undergo without prior functionalization .

Supply of Regulated Pharmaceutical Intermediate with Multi-Vendor ISO-Certified Quality Assurance at 98% Purity

For procurement teams requiring a qualified pharmaceutical intermediate with documented quality specifications, this compound is available from multiple ISO-certified vendors at NLT 98% purity (MolCore, Leyan) and 95% minimum purity (AchemBlock, CymitQuimica, Santa Cruz Biotechnology) . The MDL number MFCD14635833 and NSC number NSC121144 provide unique identifiers for cross-referencing across procurement databases . Storage at 0–8 °C is recommended for long-term stability, with shipping at ambient temperature acceptable for short durations . The compound's boiling point of 260.2 °C and density of 1.07 g/cm³ facilitate straightforward handling and solvent removal in process-scale operations .

Structure-Activity Relationship (SAR) Studies of 4-Piperidinylidene-Substituted Tricyclic Antihistamines and Muscarinic Ligands

The 1-methylpiperidin-4-ylidene pharmacophore embedded in this compound is a privileged structural motif found in multiple FDA-approved and clinically investigated drugs including ketotifen (H1 antagonist, Ki = 0.310 nM at guinea pig H1 receptor), alcaftadine (H1 antagonist for allergic conjunctivitis), pizotifen, and ritanserin . The target compound can serve as a versatile building block for generating focused libraries of piperidin-4-ylidene-substituted tricyclic compounds for SAR exploration, where variation of the tricyclic core is achieved through condensation with different ketone or aldehyde partners at the α-carbon of the ester . This application exploits the compound's unique exocyclic olefin reactivity, which is absent in the saturated analog and cannot be replicated by the methyl ester analog due to differences in enolate reactivity .

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